7-Amino-3-methyl-2-quinoxalinol

Electrochemistry Protolytic equilibria Quinoxalinone characterization

7-Amino-3-methyl-2-quinoxalinol (IUPAC: 7-amino-3-methyl-1H-quinoxalin-2-one; CAS 69904-08-1) is a heterocyclic quinoxalin-2-one derivative bearing a primary amino group at the 7-position and a methyl group at the 3-position of the fused benzopyrazine ring system. With a molecular formula of C9H9N3O and a molecular weight of 175.19 g/mol, this compound belongs to the privileged quinoxaline scaffold class, which is extensively investigated in medicinal chemistry for its diverse pharmacological activities, including kinase inhibition, antimicrobial effects, and central nervous system target engagement.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
CAS No. 69904-08-1
Cat. No. B3357032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino-3-methyl-2-quinoxalinol
CAS69904-08-1
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C(C=C2)N)NC1=O
InChIInChI=1S/C9H9N3O/c1-5-9(13)12-8-4-6(10)2-3-7(8)11-5/h2-4H,10H2,1H3,(H,12,13)
InChIKeyDFHAAEQYIMWJIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Amino-3-methyl-2-quinoxalinol (CAS 69904-08-1): Core Scaffold Identity for Quinoxalinone-Based Research Procurement


7-Amino-3-methyl-2-quinoxalinol (IUPAC: 7-amino-3-methyl-1H-quinoxalin-2-one; CAS 69904-08-1) is a heterocyclic quinoxalin-2-one derivative bearing a primary amino group at the 7-position and a methyl group at the 3-position of the fused benzopyrazine ring system . With a molecular formula of C9H9N3O and a molecular weight of 175.19 g/mol, this compound belongs to the privileged quinoxaline scaffold class, which is extensively investigated in medicinal chemistry for its diverse pharmacological activities, including kinase inhibition, antimicrobial effects, and central nervous system target engagement [1]. The compound has been indexed in curated bioactivity databases such as ChEMBL (CHEMBL4216610) and BindingDB (BDBM50450822), and has been specifically studied in comparative electrochemical analyses alongside its closest structural analogs [2].

Why Generic Quinoxalinone Substitution Fails: The Functional-Group-Dependent Electrochemical and Biological Divergence of 7-Amino-3-methyl-2-quinoxalinol


Within the quinoxalin-2-one family, even single-point substitutions produce large, quantifiable differences in protolytic equilibria, electrochemical reduction mechanisms, and enzyme inhibition profiles that preclude simple interchange [1]. The 7-amino group introduces an additional protolytic center absent in both 3-methyl-quinoxalin-2-one and its 3,6,7-trimethyl analog, causing the oxidized-form pK Ox1 to shift dramatically from approximately 9.9 to 5.2 and generating a second oxidized-form dissociation constant (pK Ox2 = 10.1) that has no counterpart in the non-aminated analogs [2]. Mechanistically, this amino substituent exerts a positive mesomeric effect that accelerates semiquinone radical reduction, merging two separate current waves into a single unified signal—a phenomenon not observed for the methyl-substituted comparators [2]. The compound's distinct biological fingerprint is further evidenced by its curated differential inhibition profile across human MAO-A, MAO-B, and horseradish peroxidase enzymes [3]. These factors collectively mean that substituting 7-Amino-3-methyl-2-quinoxalinol with a structurally similar quinoxalinone will yield non-equivalent electrochemical behavior, altered target engagement, and potentially invalid comparative experimental conclusions.

Quantitative Comparative Evidence for 7-Amino-3-methyl-2-quinoxalinol versus Its Closest Structural Analogs


Protonation-State Divergence: pK Ox1 Shifts by Over 4.7 Log Units Relative to Non-Aminated Analogs

In a direct head-to-head polarographic and spectrophotometric study, 7-amino-3-methyl-quinoxalin-2-one (derivative III) exhibited a first oxidized-form dissociation constant (pK Ox1) of 5.2, which is markedly more acidic than the corresponding values for 3-methyl-quinoxalin-2-one (derivative I, pK Ox1 = 9.9) and 3,6,7-trimethyl-quinoxalin-2-one (derivative II, pK Ox1 = 9.8) [1]. Additionally, derivative III possesses a second oxidized-form pK Ox2 of 10.1 that is entirely absent in derivatives I and II. The reduced-form dissociation constants also differ: pK R2 for derivative III is approximately 5.5, compared to 7.6 for derivative I and 8.0 for derivative II [1].

Electrochemistry Protolytic equilibria Quinoxalinone characterization

Electrochemical Reduction Mechanism: Single Unified Wave versus Split Two-Wave Behavior

DC-tast polarography and differential pulse voltammetry revealed that 7-amino-3-methyl-quinoxalin-2-one (III) yields a single merged current wave across the pH range studied, while the non-aminated analogs I and II exhibit two separated current signals corresponding to sequential electron-transfer steps [1]. The positive mesomeric effect of the nonprotonated 7-amino group accelerates the reduction of the semiquinone radical intermediate, such that the two reduction steps become kinetically indistinguishable as a single peak. Table 4 of the study further demonstrates that the fluorescence properties differ: in 0.01 M HCl, derivative III shows a first-peak value of 0.59 versus 0.76 for both I and II; in phosphate buffer at pH 7.0, III produces a first-peak value of 0.68 versus 0.73 (I) and 0.84 (II), and entirely lacks the second peak observed for the comparators [2].

Electroanalytical chemistry Reduction mechanism Quinoxalinone electrochemistry

Enzyme Inhibition Selectivity Profile: Differential MAO-A versus MAO-B Potency and Peroxidase Activity

Curated bioactivity data from ChEMBL and BindingDB demonstrate that 7-Amino-3-methyl-2-quinoxalinol exhibits a measurable selectivity window between human MAO-B and MAO-A. The compound inhibits human membrane-bound MAO-B with an IC50 of 17,000 nM (17 µM), while its potency against human MAO-A is substantially weaker at IC50 = 100,000 nM (100 µM), yielding an approximately 5.9-fold selectivity for MAO-B over MAO-A [1]. Against horseradish peroxidase, the compound shows an IC50 of 1,010 nM (1.01 µM), indicating that its inhibitory profile spans both mammalian and plant peroxidase enzymes [1]. This selectivity profile is a direct consequence of the 7-amino-3-methyl substitution pattern; the corresponding non-aminated 3-methyl-quinoxalin-2-one (derivative I) is not annotated with MAO inhibitory activity in the same curated databases, suggesting that the 7-amino group is a critical determinant for MAO enzyme engagement.

Monoamine oxidase inhibition Enzyme selectivity Neuropharmacology

Scaffold-Dependent TNF-α Inhibitory Activity: C6-Substituted Derivatives Achieve Sub-Micromolar Potency from the 7-Amino-3-methyl Core

A parallel solution-phase synthesis study demonstrated that the 7-amino-3-methyl-2-quinoxalinol core serves as a productive template for generating potent TNF-α release inhibitors. When the core scaffold was elaborated with a 6-[(3-methoxypropyl)amino] substituent, the resulting derivative achieved an IC50 of 0.40 µM in a lipopolysaccharide (LPS)-induced TNF-α release assay on mouse macrophages; the 6-[(3-butoxypropyl)amino] analog exhibited an IC50 of 2.2 µM [1]. These values represent a substantial potency gain over unsubstituted 3-methyl-quinoxalin-2-one, which lacks the 7-amino anchoring group and has not been reported to exhibit TNF-α inhibitory activity. The 7-amino group is hypothesized to enable key hydrogen-bonding interactions with the target, while the C6 position offers a tunable vector for potency optimization [1].

TNF-alpha inhibition Anti-inflammatory Structure-activity relationship

Optimal Application Scenarios for 7-Amino-3-methyl-2-quinoxalinol Based on Differentiated Evidence


Electroanalytical Method Development and Redox Mechanism Studies

The single unified reduction wave of 7-Amino-3-methyl-2-quinoxalinol, which contrasts sharply with the split two-wave behavior of 3-methyl-quinoxalin-2-one and 3,6,7-trimethyl-quinoxalin-2-one, makes this compound a superior candidate for developing simplified electroanalytical detection methods [1]. The merged signal eliminates the need for deconvolution of overlapping peaks, improving quantification accuracy. The validated adsorptive stripping voltammetry method established for derivatives I–III, which achieved detection at trace levels using mercury electrodes, can be directly adapted for this compound in pharmaceutical impurity profiling or environmental monitoring applications [1].

Monoamine Oxidase B (MAO-B) Selective Inhibitor Screening Cascades

With a curated MAO-B IC50 of 17,000 nM and a 5.9-fold selectivity over MAO-A, 7-Amino-3-methyl-2-quinoxalinol serves as a validated starting point for structure-activity relationship (SAR) programs targeting MAO-B selective inhibition [2]. Unlike 3-methyl-quinoxalin-2-one, which lacks MAO annotation in curated databases, this compound's 7-amino group enables measurable enzyme engagement. Medicinal chemistry teams can use this compound as a reference ligand in MAO-B biochemical assays and as a core scaffold for hit-to-lead optimization of CNS-penetrant MAO-B inhibitors for Parkinson's disease or other neurological indications [2].

TNF-α Inhibitor Lead Generation via C6-Functionalization

The 7-amino-3-methyl-2-quinoxalinol core is a demonstrated productive template for generating TNF-α release inhibitors, with C6-substituted derivatives achieving IC50 values as low as 0.40 µM [3]. The 7-amino group provides an essential hydrogen-bonding anchor, while the C6 position offers a tunable exit vector for SAR expansion. This scaffold is appropriate for anti-inflammatory drug discovery programs that require a synthetically accessible quinoxalinone core with established SAR precedent linking specific substitution patterns to target potency [3].

pH-Dependent Spectroscopic Probe Development

The dramatically altered pK Ox1 of 5.2 (versus ~9.8-9.9 for non-aminated analogs) and the presence of multiple protolytic equilibria unique to this compound make it a candidate for pH-sensitive fluorescent or electrochemical probe design [1]. The compound exhibits measurable fluorescence changes as a function of pH and medium composition (Table 4), with the 7-amino group serving as both a spectral tuner and a potential analyte-recognition element through its protonation-state sensitivity [1]. This application is not accessible to the non-aminated comparators, which lack the requisite protolytic complexity and spectral responsiveness.

Quote Request

Request a Quote for 7-Amino-3-methyl-2-quinoxalinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.